molecular formula C11H10BrNO B11864295 (S)-1-(7-Bromoquinolin-2-yl)ethanol

(S)-1-(7-Bromoquinolin-2-yl)ethanol

Cat. No.: B11864295
M. Wt: 252.11 g/mol
InChI Key: HHHCUXIBSUVETB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(7-Bromoquinolin-2-yl)ethanol (CAS 1956435-70-3) is a chiral alcohol building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated quinoline core and a stereospecific ethanol group, makes it a valuable synthon for constructing complex molecules. Research indicates that quinoline derivatives analogous to this compound are extensively investigated for their diverse biological activities . This includes potential applications in developing novel antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis and exploring antimicrobial properties . Furthermore, the quinoline pharmacophore is a recognized structure in antiviral research, with some derivatives identified as inhibitors targeting viral capsid proteins . The bromine atom at the 7-position offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . The specific (S)-enantiomer provides the stereochemical precision required for creating chiral active pharmaceutical ingredients (APIs), which is critical for interacting with biological systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

(1S)-1-(7-bromoquinolin-2-yl)ethanol

InChI

InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m0/s1

InChI Key

HHHCUXIBSUVETB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O

Canonical SMILES

CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(7-Bromoquinolin-2-yl)ethanol typically involves the bromination of quinoline followed by the introduction of an ethanol group. One common method is:

    Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 7th position.

    Introduction of Ethanol Group: The brominated quinoline is then reacted with an appropriate reagent to introduce the ethanol group at the 2nd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ethanol group to an ethyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of 7-bromoquinoline-2-carboxylic acid.

    Reduction: Formation of 7-bromoquinoline-2-ethyl.

    Substitution: Formation of 7-substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential applications in the pharmaceutical industry:

  • Antimicrobial Activity : Research indicates that (S)-1-(7-Bromoquinolin-2-yl)ethanol exhibits significant antimicrobial properties. Compounds with similar quinoline structures have been shown to possess activity against various pathogens, including bacteria and fungi. The bromine substitution enhances the biological activity, making it a valuable scaffold for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against cancer cell lines. The structural features of this compound could interfere with cellular processes such as DNA replication or protein synthesis, which are critical in cancer progression.
  • Anti-inflammatory Effects : The compound's interaction with biological targets involved in inflammatory pathways presents another avenue for therapeutic applications. It may act as an antagonist of leukotrienes, which are mediators in inflammatory responses .

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions that modify the quinoline structure to enhance its biological properties. Various synthetic routes have been explored, focusing on optimizing yields and purity while maintaining the integrity of the chiral center.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
7-BromoquinolineBromine at the 7-positionExhibits antibacterial activity
8-HydroxyquinolineHydroxyl group at the 8-positionKnown for chelating metal ions
5-Amino-7-bromoquinolineAmino group at the 5-positionPotential anticancer properties
5-Chloro-8-hydroxyquinolineChlorine at position 5Antitumor activity

The presence of the bromine atom and hydroxyl group in this compound may enhance its reactivity and biological effectiveness compared to its analogs.

Case Studies and Research Findings

Research has demonstrated various applications of this compound through case studies:

  • A study exploring its antimicrobial properties highlighted its effectiveness against specific bacterial strains, suggesting potential use as a therapeutic agent in treating infections.
  • Investigations into its anticancer effects revealed promising results against multiple cancer cell lines, paving the way for further exploration into its use as an anticancer drug.

Mechanism of Action

The mechanism of action of (S)-1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7)

Structural Differences :

  • Core Heterocycle: Pyridine (6-membered ring) vs. quinoline (fused benzene-pyridine system).
  • Bromine Position: 6-position in pyridine vs. 7-position in quinoline.
  • Substituent: Ethanol group at the 2-position in both compounds.

Key Comparisons :

Property (S)-1-(7-Bromoquinolin-2-yl)ethanol 1-(6-Bromopyridin-2-yl)ethanol
Molecular Formula C₁₁H₁₀BrNO (estimated) C₇H₈BrNO
Molecular Weight ~252.1 g/mol 202.05 g/mol
Aromatic System Quinoline (planar, fused rings) Pyridine (smaller, single ring)
Potential Applications Anticancer, kinase inhibitors Ligands, intermediates

Research Findings :

  • The quinoline system’s extended conjugation enhances lipophilicity, improving membrane permeability compared to pyridine derivatives .
  • Bromine at the 7-position in quinoline may favor π-π stacking interactions in protein binding, whereas the 6-bromo-pyridine analog is more suited for metal-catalyzed coupling reactions due to its simpler structure .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

Structural Differences :

  • Core Structure: Branched alkylphenoxy-ethoxy chain vs. bromoquinoline-ethanol.
  • Functionality: Ethanol group linked via ether vs. directly attached to aromatic ring.

Key Comparisons :

Property This compound 2-(2-[4-(TMButyl)phenoxy]ethoxy)ethanol
Molecular Formula C₁₁H₁₀BrNO C₁₆H₂₆O₃
Molecular Weight ~252.1 g/mol 278.4 g/mol
Key Features Aromatic, electrophilic bromine Surfactant-like, hydrophobic tail
Applications Medicinal chemistry Industrial solvents, emulsifiers

Research Findings :

  • The target compound’s aromatic system and bromine atom make it more reactive in electrophilic substitution, unlike the surfactant analog, which prioritizes solubility and phase behavior .

(R)-N-((S)-1-(7-Bromo-quinolin-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Structural Differences :

  • Functional Group: Sulfinamide chiral auxiliary vs. free ethanol.
  • Complexity : Additional sulfoxide and methyl groups.

Key Comparisons :

Property This compound (R)-N-((S)-1-(7-Br-quinolin-2-yl)ethyl)sulfinamide
Molecular Formula C₁₁H₁₀BrNO C₁₅H₁₉BrN₂OS
Molecular Weight ~252.1 g/mol 355.29 g/mol
Role Chiral alcohol intermediate Chiral sulfinamide for asymmetric synthesis

Research Findings :

  • The sulfinamide derivative is likely used to control stereochemistry in catalytic reactions, whereas the ethanol form serves as a precursor or active pharmacophore .

Biological Activity

(S)-1-(7-Bromoquinolin-2-yl)ethanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity based on diverse sources, highlighting its synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a brominated quinoline moiety, characterized by the following structural formula:

  • Chemical Formula : C10_{10}H8_{8}BrN\O
  • Molecular Weight : Approximately 252.11 g/mol

The presence of a hydroxyl group (-OH) attached to an ethyl chain enhances the compound's reactivity and biological effectiveness. The bromine atom may also play a crucial role in modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit a range of antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Control
Staphylococcus aureus0.07 µmol/mLStronger than ampicillin (0.27 µmol/mL)
Escherichia coli0.14 µmol/mLNearly double the effectiveness of control (ampicillin at 0.26 µmol/mL)

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents, particularly against resistant strains like S. aureus .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of this compound exhibit cytotoxicity that could be leveraged in cancer therapy.

  • Cell Lines Tested : Various human cancer cell lines including breast and lung cancer.
  • Mechanism of Action : Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific enzymes or receptors involved in cell proliferation and survival pathways .

Comparative Studies with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties.

Compound NameStructure CharacteristicsBiological Activity
8-HydroxyquinolineHydroxy group at position 8Antimicrobial and anticancer properties
7-BromoquinolineBromine at position 7Antimicrobial and antiviral activities
QuinolineBasic structure without substitutionsExhibits various biological activities
5-Chloro-8-hydroxyquinolineChlorine at position 5Antitumor activity

The presence of the bromine atom in this compound is hypothesized to enhance its reactivity and overall biological effectiveness compared to these analogs .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest interactions with:

  • Enzymatic Pathways : Inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
  • Receptor Binding : Potential binding to receptors that modulate inflammatory responses or cancer cell survival .

Case Studies and Research Findings

Several studies have documented the promising biological activities of this compound:

  • Antibacterial Efficacy : A study reported that this compound exhibited superior antibacterial activity against resistant strains of S. aureus compared to standard antibiotics like ampicillin .
  • Cytotoxicity in Cancer Cells : Research highlighted its potential as an anticancer agent, showing significant cytotoxicity against various cancer cell lines, warranting further exploration into its therapeutic applications .
  • Molecular Docking Studies : Molecular docking simulations have confirmed the binding affinity of this compound to target proteins involved in disease pathways, suggesting a rational basis for its observed biological activities .

Q & A

Q. What are the recommended synthetic routes for (S)-1-(7-Bromoquinolin-2-yl)ethanol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., oxazaborolidines) or enzymatic methods. For example, enantioselective reduction of 7-bromoquinolin-2-yl ketone with borane complexes yields the (S)-enantiomer. Purification via flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity. Optical purity (>95% ee) is validated using chiral GC or HPLC with columns like Chiralcel OD-H .

Q. Key Data :

ParameterValue/TechniqueReference
Catalyst for ReductionOxazaborolidine or enzymatic systems
Purity ValidationChiral GC/HPLC (>95% ee)
Yield Optimization65–75% after recrystallization

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the quinoline backbone and ethanol substituent. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ = 280.03). X-ray crystallography provides absolute stereochemistry confirmation, as demonstrated for analogous brominated ethanol derivatives .

Q. How can researchers assess and mitigate batch-to-batch variability in enantiomeric purity?

  • Methodological Answer : Implement quality control protocols using chiral chromatography (e.g., Chiralpak AD-3 column, isocratic elution with hexane:isopropanol 90:10). Statistical process control (SPC) charts track ee% across batches. Deviations >2% ee require re-evaluation of catalyst loading or reaction temperature .

Advanced Research Questions

Q. What strategies optimize asymmetric synthesis for higher enantiomeric excess (ee) in scaled-up reactions?

  • Methodological Answer : Kinetic resolution via dynamic kinetic asymmetric transformation (DYKAT) enhances ee% by coupling fast substrate racemization with selective catalysis. For example, using Ru-(BINAP) catalysts under hydrogen pressure (50–100 bar) improves enantioselectivity to >98% ee. In situ monitoring via FTIR tracks reaction progress .

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to quinoline-sensitive enzymes like cytochrome P450. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) using immobilized protein targets. For example, SPR studies on Plasmodium falciparum enzymes reveal sub-µM binding, suggesting antimalarial potential .

Q. How should researchers address contradictions in reported biological activities of this compound?

  • Methodological Answer : Conduct meta-analysis of published IC₅₀ values (e.g., antiparasitic vs. anticancer studies) to identify confounding variables like assay conditions (pH, cell lines). Validate discrepancies via orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). Transparent reporting of raw data in repositories like Zenodo ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.